molecular formula C21H17N5O2 B11508084 4-(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-ylmethyl)-benzonitrile

4-(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-ylmethyl)-benzonitrile

Cat. No.: B11508084
M. Wt: 371.4 g/mol
InChI Key: JKAUWQXFADGYBZ-UHFFFAOYSA-N
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Description

4-[(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with a benzyl group, a methyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic conditions.

    Methylation: The methyl group is introduced via methylation using methyl iodide or dimethyl sulfate.

    Nitrile Introduction: The benzonitrile moiety is introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding. This makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the design of new therapeutic agents. It may be explored for its activity against various diseases, including cancer and viral infections.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 4-[(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s purine core suggests potential interactions with nucleic acid-related enzymes, such as polymerases or kinases, affecting cellular processes like DNA replication or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl derivatives: These compounds share a similar purine core but differ in the position of substitution.

    Benzonitrile derivatives: Compounds with a benzonitrile moiety but different core structures.

    Purine analogs: Compounds with variations in the purine ring system, such as different substituents or ring modifications.

Uniqueness

The uniqueness of 4-[(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile lies in its specific combination of a purine core with benzyl, methyl, and benzonitrile substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(7-benzyl-3-methyl-2,6-dioxopurin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C21H17N5O2/c1-24-19-18(25(14-23-19)12-16-5-3-2-4-6-16)20(27)26(21(24)28)13-17-9-7-15(11-22)8-10-17/h2-10,14H,12-13H2,1H3

InChI Key

JKAUWQXFADGYBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)C#N)N(C=N2)CC4=CC=CC=C4

Origin of Product

United States

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